![molecular formula C14H19NO B7509332 1-(4-Phenylpiperidin-1-yl)propan-1-one](/img/structure/B7509332.png)
1-(4-Phenylpiperidin-1-yl)propan-1-one
Overview
Description
1-(4-Phenylpiperidin-1-yl)propan-1-one, also known as 4-phenylpiperidone (4-PP), is an organic compound that belongs to the class of piperidones. This compound has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and drug discovery.
Scientific Research Applications
Synthesis and Structural Studies :
- Salian et al. (2018) synthesized chalcone derivatives related to 1-(4-Phenylpiperidin-1-yl)propan-1-one, providing insights into their crystal structures and Hirshfeld surface studies. These compounds were characterized using techniques such as FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).
- Shadrikova et al. (2015) reported on the synthesis of adamantyl-containing phenylpiperidines, exploring the structural aspects of similar phenylpiperidine compounds (Shadrikova et al., 2015).
- Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from reactions involving 4-benzhydrylidenepiperidines, which are structurally related to 1-(4-Phenylpiperidin-1-yl)propan-1-one (Chang et al., 2006).
Pharmacological Applications :
- Hon (2013) focused on synthesizing derivatives of 1-(4-Phenylpiperidin-1-yl)propan-1-one with α1 receptor antagonistic activity. This study highlights the potential pharmacological applications of such compounds (Hon, 2013).
- Bell and Hyne (1986) explored the analgesic activity of compounds related to 1-(4-Phenylpiperidin-1-yl)propan-1-one, indicating its relevance in pain management (Bell & Hyne, 1986).
Molecular Docking and Biological Evaluation :
- Pessoa‐Mahana et al. (2012) synthesized benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors, indicating their potential in neuroscience research (Pessoa‐Mahana et al., 2012).
properties
IUPAC Name |
1-(4-phenylpiperidin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)15-10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRHLAOPIDWVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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